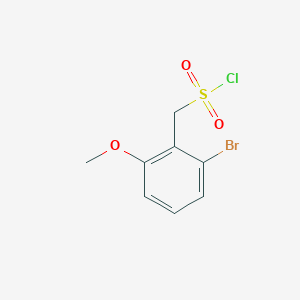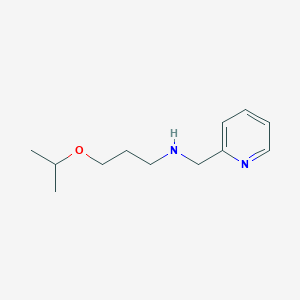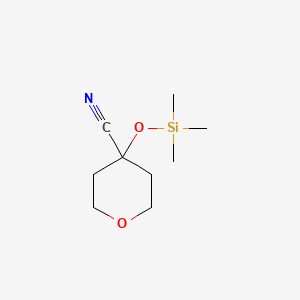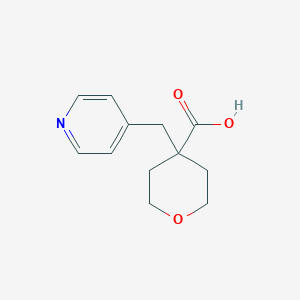
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride, also known as BMSC, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is primarily used as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride acts as a sulfonylating agent, which means that it can add a sulfonyl group (-SO2Cl) to a molecule. This reaction is typically carried out in the presence of a base such as pyridine. The sulfonyl group can then be used as a functional group for further chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride. However, it is known that (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride a useful reagent for the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also a versatile reagent that can be used in the synthesis of various organic compounds.
However, there are also limitations to the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis.
Orientations Futures
There are several future directions for the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride in scientific research. One potential application is in the synthesis of new antimicrobial compounds. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride could be used as a starting material for the synthesis of sulfonamides with improved antimicrobial properties.
Another potential application is in the synthesis of new herbicides and antidiabetic drugs. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride could be used in the synthesis of sulfonylureas with improved efficacy and reduced side effects.
Conclusion
In conclusion, (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is a useful reagent for the synthesis of various organic compounds. It has several advantages as a reagent but also has limitations that need to be considered when using it in lab experiments. There are several future directions for the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride in scientific research, particularly in the synthesis of new antimicrobial compounds, herbicides, and antidiabetic drugs.
Méthodes De Synthèse
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride can be synthesized by reacting 2-bromo-6-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction yields (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride as a white solid with a melting point of 102-104°C.
Applications De Recherche Scientifique
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is primarily used as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are a class of compounds that have antimicrobial properties. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is also used in the synthesis of other organic compounds such as sulfonylureas, which are used as herbicides and antidiabetic drugs.
Propriétés
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAHVNOUOGYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)

![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)




![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)